![molecular formula C8H4Br2Cl2 B14135753 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene CAS No. 89185-24-0](/img/structure/B14135753.png)
7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene: is a chemical compound with a unique bicyclic structure. It is characterized by the presence of bromine and chlorine atoms attached to a bicyclo[4.2.0]octa-1,3,5-triene framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene typically involves the bromination and chlorination of bicyclo[4.2.0]octa-1,3,5-triene. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and solvent conditions to ensure selective halogenation .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation processes, utilizing efficient catalysts and optimized reaction parameters to achieve high yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions: 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: In organic chemistry, 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene is used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mécanisme D'action
The mechanism by which 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene exerts its effects is primarily through its ability to undergo various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in substitution reactions, the compound’s halogen atoms can be replaced by other functional groups, leading to the formation of new compounds with different properties .
Comparaison Avec Des Composés Similaires
7,7-Dibromobicyclo[4.2.0]octa-1,3,5-triene: Similar structure but lacks chlorine atoms
8-Bromo-7,7-dichlorobicyclo[4.2.0]octa-1,3,5-triene: Similar structure with different halogenation pattern.
7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene: Similar structure with bromine atoms at different positions.
Uniqueness: 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene is unique due to the specific positioning of bromine and chlorine atoms on the bicyclic framework. This unique halogenation pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications .
Propriétés
Numéro CAS |
89185-24-0 |
|---|---|
Formule moléculaire |
C8H4Br2Cl2 |
Poids moléculaire |
330.83 g/mol |
Nom IUPAC |
7,7-dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C8H4Br2Cl2/c9-7(10)5-3-1-2-4-6(5)8(7,11)12/h1-4H |
Clé InChI |
ZANLVTORZPKQHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C2(Br)Br)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B14135671.png)
![6-tert-butyl-3-(methylsulfanyl)-4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-1,2,4-triazin-5(4H)-one](/img/structure/B14135679.png)
![5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135684.png)
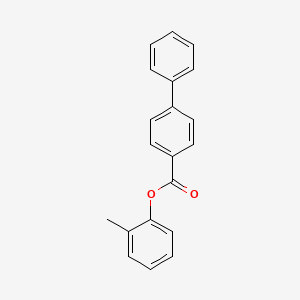
![2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol](/img/structure/B14135688.png)
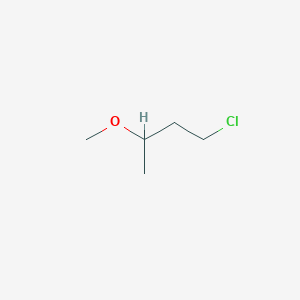
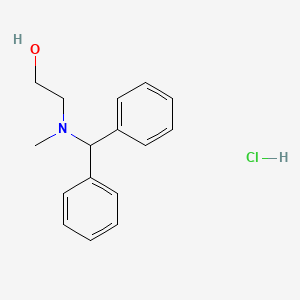
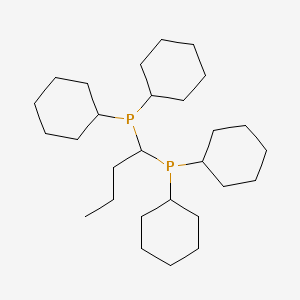
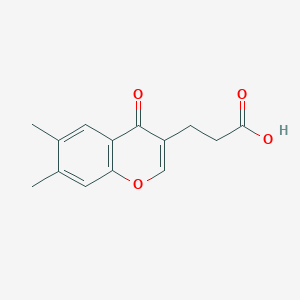

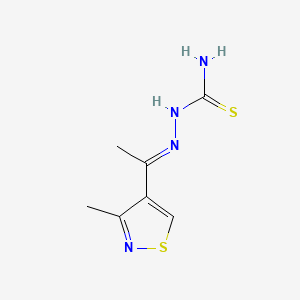
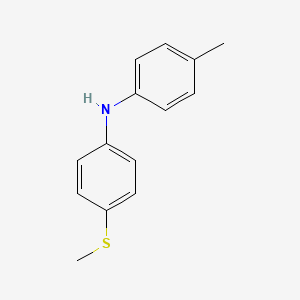
![3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135745.png)
![3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14135756.png)
